molecular formula C20H21N5O3S B12493843 ethyl 5-methyl-1-[6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-4-carboxylate

ethyl 5-methyl-1-[6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B12493843
M. Wt: 411.5 g/mol
InChI Key: GYLDOPBHQHRDMW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-[6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a pyrimidine ring, and a carbamoyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1-[6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]pyrazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine ring and the carbamoyl group. Common reagents used in these reactions include ethyl esters, methylphenyl isocyanate, and sulfur-containing compounds. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-[6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Ethyl 5-methyl-1-[6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-[6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Ethyl 5-methyl-1-[6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]pyrazole-4-carboxylate can be compared with similar compounds such as:

    Ethyl 1-methyl-5-sulfamoyl-pyrazole-4-carboxylate: This compound has a similar pyrazole ring but differs in the presence of a sulfamoyl group instead of the carbamoyl group.

    4-Ethyl-1H-pyrazole-5-sulfonamide: This compound features a pyrazole ring with a sulfonamide group, making it structurally similar but functionally different.

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 5-methyl-1-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C20H21N5O3S/c1-4-28-20(27)16-10-23-25(14(16)3)17-9-19(22-12-21-17)29-11-18(26)24-15-7-5-13(2)6-8-15/h5-10,12H,4,11H2,1-3H3,(H,24,26)

InChI Key

GYLDOPBHQHRDMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C)C

Origin of Product

United States

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